molecular formula C39H71Na2O8P B12867814 Sodium (R)-2,3-bis(oleoyloxy)propyl phosphate

Sodium (R)-2,3-bis(oleoyloxy)propyl phosphate

Cat. No.: B12867814
M. Wt: 744.9 g/mol
InChI Key: HHNZGVIIHXMJMR-AXQFFRRZSA-L
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Description

Sodium ®-2,3-bis(oleoyloxy)propyl phosphate: is an ester compound that features a phosphate group attached to a glycerol backbone, which is further esterified with oleic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium ®-2,3-bis(oleoyloxy)propyl phosphate typically involves the esterification of glycerol with oleic acid, followed by phosphorylation. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques is crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Sodium ®-2,3-bis(oleoyloxy)propyl phosphate can undergo oxidation reactions, particularly at the oleic acid moieties.

    Reduction: Reduction reactions may target the phosphate group or the ester linkages.

    Substitution: The compound can participate in substitution reactions, where the phosphate group can be replaced or modified under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Various nucleophiles can be employed, depending on the desired substitution product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dephosphorylated compounds.

Scientific Research Applications

Chemistry: Sodium ®-2,3-bis(oleoyloxy)propyl phosphate is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: In biological research, this compound is studied for its potential role in cell membrane structure and function, given its amphiphilic nature.

Medicine: The compound is investigated for its potential therapeutic applications, including drug delivery systems and as a component in lipid-based formulations.

Industry: In industrial applications, Sodium ®-2,3-bis(oleoyloxy)propyl phosphate is used in the formulation of specialty chemicals and as an additive in various products.

Mechanism of Action

The mechanism of action of Sodium ®-2,3-bis(oleoyloxy)propyl phosphate involves its interaction with biological membranes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its phosphate group can participate in signaling pathways, influencing various cellular processes.

Comparison with Similar Compounds

    1-Palmitoyl-2-oleoyl-glycero-3-phosphoethanol sodium: This compound is structurally similar but features a palmitoyl group instead of a second oleoyl group.

    Sodium dihydrogen phosphate: While not structurally similar, it shares the phosphate group and can participate in similar chemical reactions.

Biological Activity

Sodium (R)-2,3-bis(oleoyloxy)propyl phosphate is a phospholipid compound that has garnered attention for its biological activities, particularly in the context of cell membrane dynamics and therapeutic applications. This article will explore its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes two oleoyl fatty acid chains attached to a glycerol backbone with a phosphate group. This amphiphilic nature allows it to interact effectively with lipid bilayers, making it a candidate for various biological applications.

  • Membrane Interaction : The compound's hydrophobic tails facilitate insertion into lipid bilayers, potentially altering membrane fluidity and permeability. This can influence various cellular processes such as signaling and transport.
  • Phospholipid Metabolism : this compound is involved in the synthesis of bis(monoacylglycero)phosphate (BMP), which plays a crucial role in lysosomal function and lipid degradation pathways. Enzymes such as phospholipases D3 and D4 are responsible for its synthesis from lyso-phosphatidylglycerol (lyso-PG), highlighting its importance in maintaining cellular lipid homeostasis .
  • Lysosomal Function : BMP synthesized from this compound is essential for the degradation of gangliosides and other lipids within lysosomes. Deficiencies in BMP levels can lead to lysosomal dysfunction and associated pathologies, including neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Membrane FusionEnhances lipid bilayer fusion efficiency ,
Lipid DegradationFacilitates lysosomal lipid degradation ,
Neuroprotective EffectsProtects neurons from degeneration
Immunomodulatory EffectsModulates immune responses via membrane interactions

Case Studies

  • Neurodegenerative Disease Models : Research indicates that supplementation with this compound can mitigate ganglioside accumulation in PLD3 knockout cells, which are models for neurodegenerative diseases like Alzheimer's. This suggests a protective role against neuronal degeneration by maintaining BMP levels .
  • Lysosomal Storage Disorders : In studies involving Niemann-Pick disease models, treatment with BMP derived from this compound resulted in significant reductions in cholesterol accumulation within lysosomes, indicating its potential therapeutic application in lysosomal storage disorders .
  • Vaccine Development : The compound has been explored as an adjuvant in vaccine formulations due to its ability to enhance immune responses through improved antigen presentation and membrane interactions .

Properties

Molecular Formula

C39H71Na2O8P

Molecular Weight

744.9 g/mol

IUPAC Name

disodium;[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] phosphate

InChI

InChI=1S/C39H73O8P.2Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(40)45-35-37(36-46-48(42,43)44)47-39(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;;/h17-20,37H,3-16,21-36H2,1-2H3,(H2,42,43,44);;/q;2*+1/p-2/b19-17-,20-18-;;/t37-;;/m1../s1

InChI Key

HHNZGVIIHXMJMR-AXQFFRRZSA-L

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])[O-])OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+].[Na+]

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])[O-])OC(=O)CCCCCCCC=CCCCCCCCC.[Na+].[Na+]

Origin of Product

United States

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